molecular formula C12H9NO5S B11960190 p-Nitrophenyl benzenesulfonate CAS No. 3313-84-6

p-Nitrophenyl benzenesulfonate

Cat. No.: B11960190
CAS No.: 3313-84-6
M. Wt: 279.27 g/mol
InChI Key: KAHNIMUVMKNJPX-UHFFFAOYSA-N
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Description

p-Nitrophenyl benzenesulfonate: is an organic compound that belongs to the class of aromatic sulfonates. It is characterized by the presence of a nitro group (-NO2) attached to the para position of a phenyl ring, which is further connected to a benzenesulfonate group (-SO3). This compound is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Phosphorus Pentachloride Method: One common method involves the reaction of sodium benzenesulfonate with phosphorus pentachloride.

    Hydrolysis: The compound can also be synthesized through the hydrolysis of p-nitrophenyl benzenesulfonate under acidic or basic conditions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of p-nitrophenyl benzenesulfonate primarily involves its ability to undergo nucleophilic substitution reactions. In biological systems, it can act as an inhibitor by binding to specific enzymes and interfering with their activity. For example, it can inhibit human neutrophil elastase by mimicking the transition state of the enzyme’s natural substrate, thereby preventing the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

Uniqueness: p-Nitrophenyl benzenesulfonate is unique due to the presence of both the nitro group and the benzenesulfonate group, which allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.

Properties

CAS No.

3313-84-6

Molecular Formula

C12H9NO5S

Molecular Weight

279.27 g/mol

IUPAC Name

(4-nitrophenyl) benzenesulfonate

InChI

InChI=1S/C12H9NO5S/c14-13(15)10-6-8-11(9-7-10)18-19(16,17)12-4-2-1-3-5-12/h1-9H

InChI Key

KAHNIMUVMKNJPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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